molecular formula C7H7ClN2O2 B12842829 2-(6-Chloropyridazin-3-yl)propanoic acid

2-(6-Chloropyridazin-3-yl)propanoic acid

Cat. No.: B12842829
M. Wt: 186.59 g/mol
InChI Key: YIPXBWFUDURGLD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridazine ring substituted with a chlorine atom at the 6-position and a propanoic acid side chain at the 3-position. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which enhance reactivity in medicinal and agrochemical applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)propanoic acid

InChI

InChI=1S/C7H7ClN2O2/c1-4(7(11)12)5-2-3-6(8)10-9-5/h2-4H,1H3,(H,11,12)

InChI Key

YIPXBWFUDURGLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)propanoic acid typically involves the reaction of 6-chloropyridazine with propanoic acid under specific conditions. One common method includes the use of a base-mediated reaction, where the base facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar base-mediated reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridazine core distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
2-(6-Chloropyridazin-3-yl)propanoic acid Pyridazine Cl (6-position), propanoic acid (3-position) Potential enzyme inhibition N/A
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo-pyridine Cl (5-position), carboxylic acid (2-position) Antibacterial/anticancer agents
3-Ethoxypropanoic acid Aliphatic chain Ethoxy group, carboxylic acid Solubility modifier
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Phenylalkyl chain Carboxy, ester, amino groups Protease inhibition

Key Observations :

Heterocyclic vs. Aliphatic Backbones : Pyridazine-based compounds (e.g., the target) exhibit stronger electron-withdrawing effects compared to imidazo-pyridines or aliphatic chains, influencing binding affinity in enzyme inhibition .

Carboxylic Acid Positioning: Propanoic acid at the 3-position (pyridazine) vs. 2-position (imidazo-pyridine) may alter hydrogen-bonding patterns in active sites .

Physicochemical Properties
  • Acidity : Pyridazine’s electron-deficient ring likely lowers the pKa of the carboxylic acid (≈2.5–3.0) compared to imidazo-pyridine derivatives (≈3.5–4.0) .
  • Lipophilicity: The chlorine atom increases logP (~1.2–1.5) relative to non-halogenated analogs (e.g., 3-ethoxypropanoic acid, logP ≈0.5) .

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